A Comprehensive Technical Guide to 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery
A Comprehensive Technical Guide to 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary: 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry. Its rigid, bicyclic core, featuring a pyrrolopyrimidine scaffold, is a key structural motif in a variety of biologically active compounds. The strategic placement of a reactive chlorine atom and a versatile carboxylic acid group makes it an invaluable intermediate for the synthesis of targeted therapeutics, particularly in the realm of kinase inhibition. This guide provides an in-depth analysis of its chemical and physical properties, outlines plausible synthetic strategies and key reactions, and explores its application in the development of novel pharmaceutical agents.
Introduction to the Pyrrolo[3,2-d]pyrimidine Scaffold
Fused heterocyclic systems are the cornerstone of modern drug discovery, offering three-dimensional complexity and precise vectoral arrangements of functional groups for optimal target engagement. Among these, the pyrrolopyrimidine family is a "privileged scaffold," appearing in numerous compounds with diverse pharmacological profiles.
It is critical to distinguish the specific isomer, pyrrolo[3,2-d]pyrimidine , from its more widely known isomer, pyrrolo[2,3-d]pyrimidine (also known as 7-deazapurine). The arrangement of the nitrogen atoms in the fused-ring system fundamentally alters the molecule's electronic properties, hydrogen bonding capabilities, and overall shape, which in turn dictates its biological activity and synthetic accessibility.
Caption: Structural comparison of pyrrolo[3,2-d] and [2,3-d] isomers.
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid combines three key reactive centers:
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The C4-Chloro Group: An excellent leaving group, making the C4 position susceptible to nucleophilic aromatic substitution (SNAr).
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The C7-Carboxylic Acid Group: Allows for the formation of amides, esters, and other derivatives, providing a key handle for modifying solubility and introducing new pharmacophoric elements.
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The N5-Pyrrole Proton: Can be deprotonated and subsequently alkylated or acylated to further explore the structure-activity relationship (SAR).
This trifecta of functionality makes the molecule a highly versatile platform for building libraries of complex derivatives aimed at specific biological targets.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical properties is essential for its effective use in synthesis and formulation.
Identifiers and Physical Data
| Property | Value | Reference |
| IUPAC Name | 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid | |
| CAS Number | 1019056-31-5 | [1][2] |
| Molecular Formula | C₇H₄ClN₃O₂ | [1][2] |
| Molecular Weight | 197.58 g/mol | [1][2][3] |
| Appearance | Expected to be a solid, likely off-white to yellow | |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF | [4] |
Spectroscopic Profile (Expected)
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¹H NMR: One would anticipate distinct signals in the aromatic region corresponding to the protons on the pyrrole and pyrimidine rings. A broad singlet for the N-H proton of the pyrrole and a downfield, exchangeable singlet for the carboxylic acid proton would also be expected.
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¹³C NMR: Signals corresponding to the seven carbon atoms would be present. The carbonyl carbon of the carboxylic acid would appear significantly downfield (~160-170 ppm). Carbons attached to heteroatoms (Cl, N) would also have characteristic chemical shifts.
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IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), N-H stretching (~3200-3400 cm⁻¹), and C=C/C=N stretches in the 1500-1650 cm⁻¹ region.
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Mass Spectrometry: The molecular ion peak (M+) would exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl/³⁷Cl in an approximate 3:1 ratio).
Synthesis and Reactivity
The utility of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid stems from its predictable and versatile reactivity, allowing for its incorporation into more complex molecular architectures.
Plausible Synthetic Protocol
While a specific published synthesis for this exact molecule is not prominent, a plausible route can be constructed based on established methodologies for analogous pyrrolopyrimidine systems. The following represents a hypothetical, yet chemically sound, multi-step synthesis.
Objective: To synthesize 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid.
Methodology: This protocol is based on the general principle of building the pyrimidine ring onto a pre-functionalized pyrrole precursor.
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Step 1: Synthesis of a Substituted Pyrrole Precursor.
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Start with a commercially available pyrrole-2-carbonitrile. Protect the pyrrole nitrogen using a suitable protecting group (e.g., tosyl or BOC) to prevent side reactions.
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Perform a Vilsmeier-Haack reaction (using POCl₃/DMF) to introduce a formyl group at the 3-position of the pyrrole ring.
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This yields a protected 3-formyl-2-cyanopyrrole, a key intermediate for pyrimidine ring formation.
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Step 2: Pyrimidine Ring Annulation.
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Treat the 3-formyl-2-cyanopyrrole intermediate with a source of ammonia (e.g., formamide) at high temperature. This cyclization reaction forms the fused 4-amino-pyrrolo[3,2-d]pyrimidine system.
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The amino group can then be converted to a chloro group via a Sandmeyer-type reaction (e.g., using NaNO₂/HCl followed by CuCl).
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Step 3: Introduction of the Carboxylic Acid.
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Deprotect the pyrrole nitrogen.
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Perform a regioselective formylation or carboxylation at the C7 position. A common method involves deprotonation with a strong base (like n-BuLi) at low temperature, followed by quenching with solid CO₂ (dry ice) to install the carboxylic acid.[5]
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Step 4: Purification.
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The final product is purified using standard techniques such as recrystallization or column chromatography on silica gel to yield the target compound.
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Key Chemical Reactivity
The compound's reactivity is dominated by its three main functional groups, making it a versatile scaffold for combinatorial chemistry and targeted synthesis.
Caption: Key reactive sites on the 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid scaffold.
Applications in Medicinal Chemistry and Drug Discovery
The primary value of this compound is as a sophisticated intermediate for synthesizing biologically active molecules. The pyrrolo[3,2-d]pyrimidine core is a known pharmacophore for targeting protein kinases.[6][7]
Role as a Kinase Inhibitor Scaffold
Protein kinases are critical enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer. The pyrrolopyrimidine scaffold can act as an "ATP-mimetic," binding to the ATP-binding pocket of kinases and inhibiting their function.
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HER2/EGFR Inhibition: Derivatives of the pyrrolo[3,2-d]pyrimidine scaffold have been explored as dual inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR), which are key drivers in several cancers.[6]
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KDR Inhibition: This scaffold has also been used to develop inhibitors of the Kinase insert Domain Receptor (KDR), also known as VEGFR-2, a key target for anti-angiogenic cancer therapies.[7]
Experimental Workflow: Synthesis of a Derivative Library
The following workflow details a standard laboratory procedure for using the title compound to generate a library of amide derivatives for SAR studies.
Caption: Standard workflow for amide library synthesis.
Protocol: Amide Coupling
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Preparation: To a clean, dry flask under an inert atmosphere (N₂ or Ar), add 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid (1.0 eq).
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Dissolution: Dissolve the starting material in an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF).
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Activation: Add amide coupling reagents such as HATU (1.1 eq) and a base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir for 15-20 minutes to activate the carboxylic acid.
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Nucleophilic Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
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Reaction: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product using flash column chromatography to obtain the final amide derivative.
Safety and Handling
While specific toxicity data for this compound is limited, related structures provide guidance on necessary precautions. The parent scaffold, 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, is classified as toxic if swallowed.[8] A related isomer is noted to cause skin, eye, and respiratory irritation.[3]
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Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.
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Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
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Handling: Avoid contact with skin and eyes. Do not ingest. In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid is a strategically designed chemical intermediate with significant potential in drug discovery. Its defined stereoelectronic properties and multiple points for chemical diversification make it an ideal starting point for the synthesis of focused compound libraries. Its demonstrated relevance in the development of kinase inhibitors underscores its importance for researchers and scientists in oncology and other therapeutic areas. A comprehensive understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the creation of next-generation therapeutics.
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